molecular formula C22H29Cl2NO B1426377 2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride CAS No. 1220030-92-1

2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride

Cat. No. B1426377
M. Wt: 394.4 g/mol
InChI Key: PTUHZRMTBYRLAN-UHFFFAOYSA-N
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Description

The compound “2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride” is a chemical compound with a specific molecular structure . It’s often used in laboratory research and development processes.


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. The InChI code for this compound is 1S/C20H25NO.ClH/c1-20(2,16-6-4-3-5-7-16)17-8-10-18(11-9-17)22-19-12-14-21-15-13-19;/h3-11,19,21H,12-15H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthetic Analgesics : A study reported the synthesis of several analgesic compounds, emphasizing the importance of suitable substitution on nitrogen atoms to afford potent analgesics. This highlights the potential for chemical modifications to enhance biological activity (P. V. Van Daele et al., 1976) source.
  • Molecular Structure Characterization : Research on (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate demonstrated the importance of hydrogen bonding and C-H…π interactions in stabilizing molecular structures, which could be relevant for understanding the structural dynamics of similar compounds (I. Khan et al., 2013) source.

Pharmacological Properties

  • Optically Active Analogs : A study on the synthesis and pharmacological effects of optically active derivatives of a related compound highlighted the significance of chirality in medicinal chemistry, affecting the biological activity of compounds (A. Ashimori et al., 1991) source.

Chemical Reactions and Mechanisms

  • Reactivity and Mechanisms : The reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde in the presence of a chiral ligand provided insights into selective chemical synthesis, which could be relevant for the design of novel compounds (G. Talybov et al., 2020) source.

Safety And Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical compound and how to handle it safely. An SDS for this compound should be available from the supplier .

properties

IUPAC Name

4-[2-[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClNO.ClH/c1-22(2,18-6-4-3-5-7-18)19-8-9-21(20(23)16-19)25-15-12-17-10-13-24-14-11-17;/h3-9,16-17,24H,10-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUHZRMTBYRLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCNCC3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride
Reactant of Route 2
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride
Reactant of Route 3
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride
Reactant of Route 5
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride
Reactant of Route 6
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride

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